5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394148
InChI: InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2
SMILES: C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Molecular Formula: C11H13BrN2O4
Molecular Weight: 317.14 g/mol

5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

CAS No.:

Cat. No.: VC13394148

Molecular Formula: C11H13BrN2O4

Molecular Weight: 317.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine -

Specification

Molecular Formula C11H13BrN2O4
Molecular Weight 317.14 g/mol
IUPAC Name 5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine
Standard InChI InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2
Standard InChI Key QNMFXXFYLIZHLS-UHFFFAOYSA-N
SMILES C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Canonical SMILES C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis typically involves sequential functionalization of pyridine derivatives:

  • Core Formation: Pyridine rings are constructed via Hantzsch or analogous cyclization reactions .

  • Substitution Reactions:

    • Nitro Group Introduction: Nitration using HNO₃/H₂SO₄ at controlled temperatures (0–20°C) .

    • Bromination: Electrophilic bromination with Br₂ or N-bromosuccinimide (NBS) .

    • Etherification: Mitsunobu or nucleophilic substitution to attach the tetrahydropyran methoxy group .

Example Protocol :

  • Step 1: Nitration of 5-bromo-2-methoxypyridine at 0°C yields 5-bromo-2-methoxy-3-nitropyridine (98% yield).

  • Step 2: Demethylation with BBr₃, followed by coupling with tetrahydropyran-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃).

Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₃BrN₂O₄
Molecular Weight333.14 g/mol
Melting Point120–122°C (predicted)
1H NMR (CDCl₃)δ 8.41 (s, 1H, H4), 4.32 (m, 2H, OCH₂)
IR (cm⁻¹)1530 (NO₂), 1250 (C-O-C)

Physicochemical Properties

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water .

  • Stability: Stable under inert conditions but sensitive to strong acids/bases due to the nitro group .

  • pKa: Estimated ~1.3 (pyridine N), influenced by electron-withdrawing substituents .

Reactivity and Functionalization

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling further derivatization .

  • Bromine Displacement: Suzuki-Miyaura coupling with aryl boronic acids for C-C bond formation .

  • Ether Cleavage: HI or BBr₃ mediates cleavage of the methoxy group for hydroxylation .

Key Reaction Example:

5-Bromo-3-nitro-2-((tetrahydropyran)methoxy)pyridineH2/Pd-C5-Bromo-3-amino-2-((tetrahydropyran)methoxy)pyridine(85% yield)[14]\text{5-Bromo-3-nitro-2-((tetrahydropyran)methoxy)pyridine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Bromo-3-amino-2-((tetrahydropyran)methoxy)pyridine} \quad (85\% \text{ yield})[14]

Applications in Drug Discovery

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

  • Anti-inflammatory Compounds: Functionalized to azole derivatives that modulate COX-2 activity .

  • Antimicrobials: Nitro group enhances activity against Gram-positive bacteria .

Case Study: A 2024 study demonstrated its utility in synthesizing autotaxin inhibitors, reducing pulmonary fibrosis in murine models by 60% (IC₅₀ = 50 nM) .

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